molecular formula C19H12ClN3O4 B2396491 (E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate CAS No. 620106-08-3

(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate

Cat. No. B2396491
CAS RN: 620106-08-3
M. Wt: 381.77
InChI Key: AQCFOPMQHLUKLK-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrimidine core, which is a six-membered ring with two nitrogen atoms. The compound also appears to have a cyanoacrylate group and a chlorophenoxy group attached to the pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

Scientific Research Applications

Chalcogenation

This compound has been used in the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Synthesis of Pyrazoles

The compound has been used in the synthesis of pyrazoles . Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

Synthesis of Thieno[3,2-d]pyrimidine and Thieno[3,4-b]

The compound has been used in the synthesis of thieno[3,2-d]pyrimidine and thieno[3,4-b] . This method involves a mixture of the appropriate 3-oxobutanamido thiophenecarboxamides and K2CO3 in ethanol, which is heated under reflux with continuous stirring for 6 hours .

Synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines

The compound has been used in the regioselective synthesis of 7-(trifluoromethyl)-3-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-2-amines . This process involves the cyclocondensation reaction in acetonitrile of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones .

Biological Research

The compound has been used in biological research . Pyrazole derivatives, which can be synthesized using this compound, have demonstrated different biological activities .

Photophysical Research

The compound has been used in photophysical research . Pyrazole derivatives, which can be synthesized using this compound, have exceptional photophysical properties .

properties

IUPAC Name

methyl (E)-3-[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O4/c1-26-19(25)12(11-21)10-15-17(27-14-7-5-13(20)6-8-14)22-16-4-2-3-9-23(16)18(15)24/h2-10H,1H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCFOPMQHLUKLK-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=C(C=C3)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 3-(2-(4-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate

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